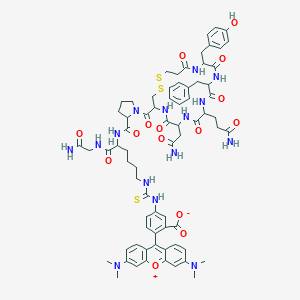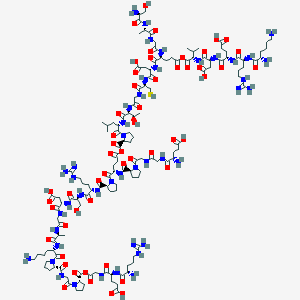
Pro-opiomelanocortin human joining peptide(77-109)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pro-opiomelanocortin (POMC) is a precursor protein that is processed into various neuropeptides, including adrenocorticotropic hormone (ACTH), beta-endorphin, and alpha-melanocyte-stimulating hormone (α-MSH). POMC-derived peptides have been implicated in a wide range of physiological processes, including stress response, pain perception, and energy homeostasis. One of the POMC-derived peptides, joining peptide (JP) 77-109, has been the subject of extensive research due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of JP 77-109 is not fully understood, but it is thought to act through interactions with specific receptors in the body. One potential receptor is the melanocortin-4 receptor (MC4R), which is involved in the regulation of energy homeostasis and has been implicated in the pathogenesis of obesity. Studies have shown that JP 77-109 can activate MC4R, suggesting that it may have potential as an anti-obesity agent.
Effets Biochimiques Et Physiologiques
JP 77-109 has been shown to have a variety of biochemical and physiological effects. In addition to its effects on the immune system and the central nervous system, JP 77-109 has been shown to modulate the activity of the cardiovascular system. Studies have shown that JP 77-109 can reduce blood pressure in animal models, suggesting that it may have potential as an anti-hypertensive agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using JP 77-109 in lab experiments is that it is relatively easy to synthesize and purify. Additionally, JP 77-109 has been extensively studied in animal models, allowing for a better understanding of its potential therapeutic applications. However, one limitation of using JP 77-109 is that its exact mechanism of action is not fully understood, which may make it difficult to develop targeted therapies based on its effects.
Orientations Futures
There are many potential future directions for research on JP 77-109. One area of interest is its potential as an anti-obesity agent, given its ability to activate the MC4R receptor. Additionally, further research is needed to understand the mechanisms underlying JP 77-109's effects on the immune system and the central nervous system. Finally, there may be potential for JP 77-109 to be used in combination with other therapeutic agents to enhance its effects.
Méthodes De Synthèse
JP 77-109 is a 33-amino acid peptide that is synthesized using solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain, with each amino acid protected by a specific chemical group. After the peptide has been synthesized, the chemical groups are removed to yield the final product. The purity and identity of the peptide can be confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry.
Applications De Recherche Scientifique
JP 77-109 has been studied for its potential therapeutic applications in a variety of contexts. One area of research has focused on its role in modulating the immune response. Studies have shown that JP 77-109 can inhibit the production of pro-inflammatory cytokines and promote the activity of anti-inflammatory cytokines, suggesting that it may have therapeutic potential in inflammatory diseases.
Another area of research has focused on JP 77-109's effects on the central nervous system. Studies have shown that JP 77-109 can reduce anxiety-like behavior in animal models, suggesting that it may have potential as an anxiolytic agent. Additionally, JP 77-109 has been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which plays a key role in the stress response. This suggests that JP 77-109 may have potential as a stress-reducing agent.
Propriétés
Numéro CAS |
124222-22-6 |
|---|---|
Nom du produit |
Pro-opiomelanocortin human joining peptide(77-109) |
Formule moléculaire |
C136H220N44O53S |
Poids moléculaire |
3351.5 g/mol |
Nom IUPAC |
(4S)-4-amino-5-[[2-[[2-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[[2-[(2S)-2-[2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]acetyl]oxycarbonylpyrrolidin-1-yl]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-5-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]oxy-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]oxy-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C136H220N44O53S/c1-64(2)50-83(171-127(224)107(68(7)183)174-94(187)57-156-116(213)85(63-234)173-121(218)81(52-101(198)199)169-119(216)76(161-93(186)56-153-108(205)66(5)160-113(210)72(142)61-181)33-38-104(203)232-133(230)106(65(3)4)175-122(219)82(53-102(200)201)170-120(217)77(32-37-99(194)195)164-117(214)73(23-13-43-150-135(145)146)162-111(208)69(139)20-8-10-40-137)130(227)180-49-19-29-90(180)132(229)231-103(202)39-34-79(167-125(222)87-26-15-45-176(87)95(188)58-152-91(184)54-154-110(207)71(141)30-35-97(190)191)129(226)179-48-17-27-88(179)126(223)165-74(24-14-44-151-136(147)148)118(215)172-84(62-182)123(220)168-80(51-100(196)197)115(212)155-55-92(185)159-67(6)109(206)166-78(22-9-11-41-138)128(225)178-47-16-25-86(178)124(221)157-59-96(189)177-46-18-28-89(177)131(228)233-105(204)60-158-114(211)75(31-36-98(192)193)163-112(209)70(140)21-12-42-149-134(143)144/h64-90,106-107,181-183,234H,8-63,137-142H2,1-7H3,(H,152,184)(H,153,205)(H,154,207)(H,155,212)(H,156,213)(H,157,221)(H,158,211)(H,159,185)(H,160,210)(H,161,186)(H,162,208)(H,163,209)(H,164,214)(H,165,223)(H,166,206)(H,167,222)(H,168,220)(H,169,216)(H,170,217)(H,171,224)(H,172,215)(H,173,218)(H,174,187)(H,175,219)(H,190,191)(H,192,193)(H,194,195)(H,196,197)(H,198,199)(H,200,201)(H4,143,144,149)(H4,145,146,150)(H4,147,148,151)/t66-,67-,68+,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,106-,107-/m0/s1 |
Clé InChI |
QJHSFSPGPMOQOJ-ZVDLUEIOSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)OC(=O)CC[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N3CCC[C@H]3C(=O)NCC(=O)N4CCC[C@H]4C(=O)OC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)N)NC(=O)[C@@H]5CCCN5C(=O)CNC(=O)CNC(=O)[C@H](CCC(=O)O)N)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)OC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)N)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CO)N)O |
SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)OC(=O)CCC(C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(C)C(=O)NC(CCCCN)C(=O)N3CCCC3C(=O)NCC(=O)N4CCCC4C(=O)OC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)N)NC(=O)C5CCCN5C(=O)CNC(=O)CNC(=O)C(CCC(=O)O)N)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)OC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)N)NC(=O)CNC(=O)C(C)NC(=O)C(CO)N |
SMILES canonique |
CC(C)CC(C(=O)N1CCCC1C(=O)OC(=O)CCC(C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(C)C(=O)NC(CCCCN)C(=O)N3CCCC3C(=O)NCC(=O)N4CCCC4C(=O)OC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)N)NC(=O)C5CCCN5C(=O)CNC(=O)CNC(=O)C(CCC(=O)O)N)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)OC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)N)NC(=O)CNC(=O)C(C)NC(=O)C(CO)N |
Autres numéros CAS |
124222-22-6 |
Synonymes |
HJP (77-109) POMC(77-109) pro-opiomelanocortin human joining peptide(77-109) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



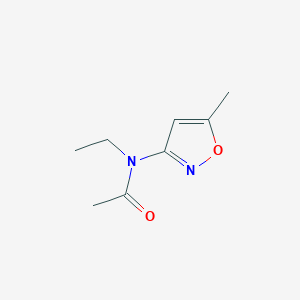
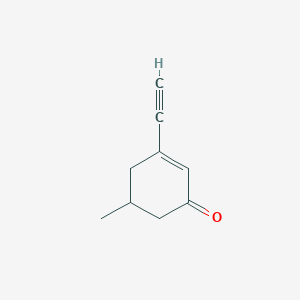
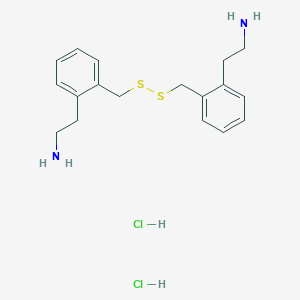
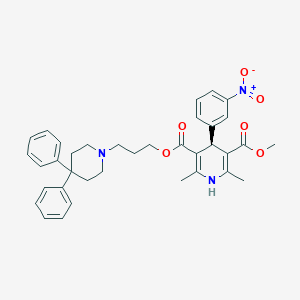
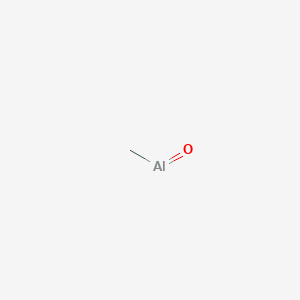
![Pentafluorophenyl [4-(hydroxymethyl)phenoxy]acetate](/img/structure/B55163.png)
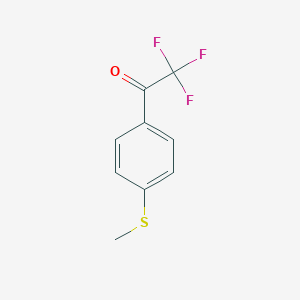
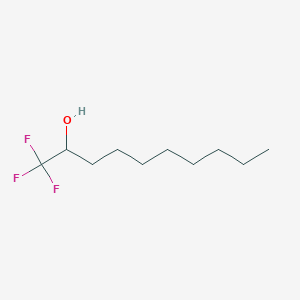
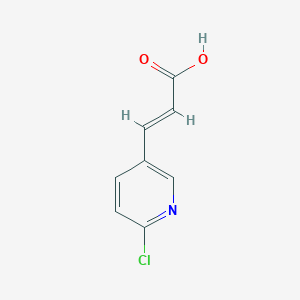
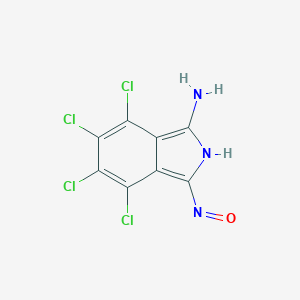
![[(2R)-2-decanoyloxy-3-octadecanoyloxypropyl] 3-(trimethylazaniumyl)propyl phosphate](/img/structure/B55170.png)
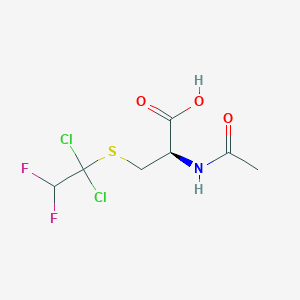
![3-Methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B55173.png)
